N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
Description
The compound N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl-linked acetamide group.
- The 5-position of the thiadiazole ring is functionalized with a [(2-methoxyphenyl)carbamoyl]methyl group, introducing aromaticity and electron-donating properties via the methoxy substituent.
Thiadiazole derivatives are known for diverse bioactivities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S3/c1-20(28(3,23)24)8-12(21)17-14-18-19-15(27-14)26-9-13(22)16-10-6-4-5-7-11(10)25-2/h4-7H,8-9H2,1-3H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVJCWPNXBVANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide typically involves multiple steps. The starting materials often include 2-methoxyphenyl isocyanate, thiourea, and various acylating agents. The reaction conditions may involve:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiourea with an appropriate acylating agent under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate.
Sulfonamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiadiazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiadiazole Derivatives
Key Structural Variations and Their Implications
Substituents on the Thiadiazole Core
- Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with derivatives bearing nitro (e.g., N-(4-nitrophenyl) in ) or trifluoromethyl groups (e.g., 2-chloro-5-(trifluoromethyl)phenyl in ), which are electron-withdrawing. Such differences influence electronic density, affecting reactivity and target interactions.
Acetamide Side Chain Modifications The N-methylmethanesulfonamido group in the target compound differs from analogs with indol-3-yl () or trifluoromethylphenyl () substituents. Sulfonamides are known for enhancing solubility and metabolic stability compared to alkyl or aryl groups.
Aromatic and Heterocyclic Appendages
- Indole moieties (e.g., in ) may facilitate interactions with serotonin receptors or enzyme active sites due to their planar structure and hydrogen-bonding capacity.
- Benzylsulfanyl groups (e.g., in ) increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Bioactivity and Pharmacological Insights
Evidence from Clustering and Assays
- Bioactivity Clustering : Compounds with structural similarities often cluster in bioactivity profiles. For instance, thiadiazoles with indole or nitrophenyl groups may target enzymes like lipoxygenase (LOX) or cholinesterases, as seen in .
Data Table: Comparative Analysis of Thiadiazole Derivatives
Biological Activity
N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C15H18N4O3S2
Molecular Weight : 366.5 g/mol
IUPAC Name : N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Canonical SMILES : CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OC
The compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The presence of the methoxyphenyl group contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It may influence cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For example, studies have reported IC50 values in the range of 0.28 to 10 μg/mL against human colon (HCT116), lung (A549), and breast (MCF-7) cancer cell lines .
Neuroprotective Effects
In neuroprotection studies, compounds related to this thiadiazole derivative have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. For instance, a related compound exhibited better protective effects in PC12 cells than edaravone, a commonly used neuroprotective agent .
Case Studies and Research Findings
- Study on Thiadiazole Derivatives : A comprehensive review highlighted the cytotoxic properties of various thiadiazole derivatives. Among them, certain compounds showed significant inhibition of growth in multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotection Research : In another study focusing on neuroprotective agents, derivatives were synthesized and evaluated for their ability to protect against sodium nitroprusside-induced damage in neuronal cells. The results indicated that some compounds could effectively mitigate cellular damage while exhibiting low cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
